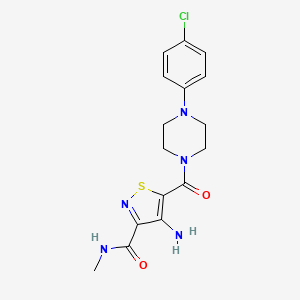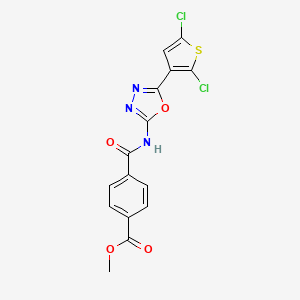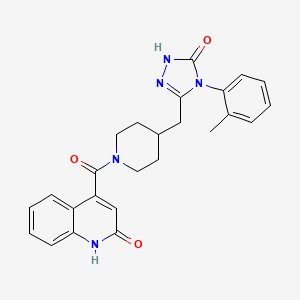![molecular formula C10H10Cl2N2O3 B2411174 methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate CAS No. 1808821-75-1](/img/structure/B2411174.png)
methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridine derivatives and is commonly used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of methyl (methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the body.
Biochemical and Physiological Effects:
Methyl (this compound)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties. It has also been shown to have antitumor activity and has been used in the development of new cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl (methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate in lab experiments include its unique properties and versatility. It can be easily synthesized and used as a building block for the synthesis of other compounds. However, the limitations of using this compound include its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the use of methyl (methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate in scientific research. One potential direction is the development of new drugs for the treatment of various diseases. Another direction is the use of this compound in the development of new materials with unique properties.
In conclusion, methyl (this compound)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties and versatility make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of methyl (methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting product is then treated with methyl magnesium chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Methyl (methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate has been extensively used in scientific research due to its unique properties. This compound has been used as a building block for the synthesis of various other compounds. It has also been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
methyl (2R)-2-[(3,6-dichloropyridine-2-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O3/c1-5(10(16)17-2)13-9(15)8-6(11)3-4-7(12)14-8/h3-5H,1-2H3,(H,13,15)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSBDGCLYRJHQN-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=C(C=CC(=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)C1=C(C=CC(=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2411097.png)

![N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2411100.png)



![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2411107.png)
![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2411108.png)
![tert-Butyl 2-(aminomethyl)hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2411109.png)

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)
